Cas no 116-74-5 (9,10-Anthracenedione,1,4-bis[(2,4,6-triethylphenyl)amino]-)

9,10-Anthracenedione,1,4-bis[(2,4,6-triethylphenyl)amino]- structure
116-74-5 structure
Product Name:9,10-Anthracenedione,1,4-bis[(2,4,6-triethylphenyl)amino]-
CAS No:116-74-5
MF:C38H42N2O2
MW:558.752290248871
CID:187498
PubChem ID:67007
Update Time:2025-04-19

9,10-Anthracenedione,1,4-bis[(2,4,6-triethylphenyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,1,4-bis[(2,4,6-triethylphenyl)amino]-
    • 1,4-bis(2,4,6-triethylanilino)anthracene-9,10-dione
    • 1,4-bis[(2,4,6-triethylphenyl)amino]anthraquinone
    • 1,4-Bis((2,4,6-triethylphenyl)amino)anthraquinone
    • 1,4-bis[(2,4,6-triethylphenyl)amino]anthracene-9,10-dione
    • 9,10-Anthracenedione, 1,4-bis((2,4,6-triethylphenyl)amino)-
    • 1,4-Bis[(2,4,6-triethylphenyl)amino]-9,10-anthracenedione
    • 2P8ZR4CA8N
    • 1,4-Bis(2,4,6-triethylanilino)anthraquinone
    • 1,4-Bis((2,4,6-triethylphenyl)amino)anthracene-9,10-dione
    • EINECS 204-154-1
    • NS00023763
    • DTXSID7059436
    • 116-74-5
    • 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-
    • ODDMIDRERDTWDF-UHFFFAOYSA-N
    • Anthraquinone, 1,4-bis(2,4,6-triethylanilino)-
    • SCHEMBL9176387
    • Inchi: 1S/C38H42N2O2/c1-7-23-19-25(9-3)35(26(10-4)20-23)39-31-17-18-32(40-36-27(11-5)21-24(8-2)22-28(36)12-6)34-33(31)37(41)29-15-13-14-16-30(29)38(34)42/h13-22,39-40H,7-12H2,1-6H3
    • InChI Key: ODDMIDRERDTWDF-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C2C(=CC=C(C=21)NC1C(CC)=CC(CC)=CC=1CC)NC1C(CC)=CC(CC)=CC=1CC)=O

Computed Properties

  • Exact Mass: 558.32486
  • Monoisotopic Mass: 558.324628587g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 10
  • Complexity: 804
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: 11.8
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.2

9,10-Anthracenedione,1,4-bis[(2,4,6-triethylphenyl)amino]- Related Literature

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